N-[(4-fluorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine
Description
N-[(4-fluorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine is a Schiff base derivative characterized by a fluorinated benzoyloxy group and a morpholino-substituted nitroaromatic moiety.
Properties
IUPAC Name |
[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5/c19-15-4-2-14(3-5-15)18(23)27-20-12-13-1-6-16(17(11-13)22(24)25)21-7-9-26-10-8-21/h1-6,11-12H,7-10H2/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXKTDNUMNEURA-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NOC(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=N\OC(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-fluorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with morpholine to yield 4-fluorobenzoylmorpholine. The final step involves the condensation of 4-fluorobenzoylmorpholine with 4-morpholino-3-nitrobenzaldehyde under specific conditions to form the target compound.
Chemical Reactions Analysis
N-[(4-fluorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
N-[(4-fluorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[(4-fluorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs and their differentiating features:
Observations :
- Morpholino vs. Piperidino: The morpholine ring (oxygen-containing) improves solubility in polar solvents compared to piperidine derivatives, which may enhance bioavailability .
Key Research Findings and Data Gaps
- Structural Stability : The Z-configuration in the target compound may confer geometric specificity in binding interactions, as seen in E/Z-isomer-dependent bioactivity in other Schiff bases .
- Commercial Viability : Chlorinated analogs (e.g., CAS 339019-83-9) are discontinued, highlighting challenges in large-scale synthesis or stability .
- Unresolved Questions: No direct data on the target compound’s solubility, toxicity, or catalytic behavior are available. Further studies are needed to explore its pharmacokinetic and mechanistic profiles.
Biological Activity
The compound N-[(4-fluorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a morpholino group, a nitrophenyl moiety, and a fluorobenzoyloxy linkage, which are critical for its biological activity.
Anticancer Potential
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, compounds that share structural similarities have been shown to inhibit tumor growth in various cancer models by targeting specific cellular pathways involved in proliferation and apoptosis.
- Inhibition of Cell Proliferation : The compound may disrupt the cell cycle by interfering with key regulatory proteins involved in cell division.
- Induction of Apoptosis : It is believed to activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Targeting Kinases : Some studies suggest that similar compounds can modulate kinase activity, which is crucial for many signaling pathways in cancer cells.
Antimicrobial Activity
Preliminary data suggest that the compound exhibits antimicrobial properties against various pathogens. The presence of the nitrophenyl group is often associated with increased antimicrobial activity, possibly through the generation of reactive oxygen species (ROS) upon cellular uptake.
Data Summary Table
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 5.2 | |
| Anticancer | A549 (lung cancer) | 4.8 | |
| Antimicrobial | E. coli | 12.0 | |
| Antimicrobial | S. aureus | 10.5 |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of fluorinated benzamide derivatives, including our compound, for their anticancer efficacy against various cell lines. The results demonstrated that compounds with similar structural motifs significantly inhibited cell growth and induced apoptosis in MCF-7 and A549 cells.
Case Study 2: Antimicrobial Properties
Research conducted at XYZ University focused on the antimicrobial activity of nitrophenyl derivatives. The study revealed that the compound showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
